

Technical Support Center: Troubleshooting Discordant Carbapenem Susceptibility Results

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Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discordant **carbapenem** susceptibility results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of discordant **carbapenem** susceptibility results?

Discordant results in **carbapenem** susceptibility testing can arise from several factors, broadly categorized as either methodological or resistance-mechanism-related.

- **Methodological Variability:** Discrepancies can occur between different testing systems, such as automated platforms (e.g., Vitek 2, Phoenix) versus manual methods like disk diffusion or broth microdilution (BMD).^{[1][2]} Errors can also be introduced by variations in inoculum preparation, media quality, and incubation conditions.^[3]
- **Presence of Weak Carbapenemases:** Some **carbapenemases**, like OXA-48-like enzymes, may show only slightly elevated minimum inhibitory concentrations (MICs) that hover around the breakpoint, leading to variable interpretations.^{[4][5]}
- **Non-Carbapenemase Mediated Resistance:** Resistance mechanisms other than **carbapenemase** production, such as the combination of porin loss and the production of AmpC β -lactamases or Extended-Spectrum β -Lactamases (ESBLs), can lead to

carbapenem resistance, particularly to ertapenem.[6][7][8] This can result in a positive resistance phenotype but a negative **carbapenemase** test.

- Heterogeneous Populations: A bacterial isolate may contain subpopulations with varying levels of resistance, leading to inconsistent results upon repeat testing.[9]

Q2: My automated system reports an isolate as "susceptible" to a **carbapenem**, but a phenotypic test for **carbapenemase** is positive. What should I do?

This is a critical discrepancy that requires further investigation. Automated systems can sometimes fail to detect resistance, especially with certain **carbapenemase** types like OXA-48. [10]

Recommended Action Plan:

- Repeat Susceptibility Testing: Re-test the isolate using a reference method like broth microdilution (BMD) to confirm the MIC.
- Confirm **Carbapenemase** Production: Use a secondary phenotypic method to confirm the initial result. For example, if the first test was a Carba NP test, consider performing a Modified Hodge Test (MHT) or a combination disk test.
- Molecular Testing: If phenotypic tests confirm **carbapenemase** production, use PCR or whole-genome sequencing to identify the specific **carbapenemase** gene (e.g., blaKPC, blaNDM, blaOXA-48).[11][12][13]

Q3: A phenotypic test for **carbapenemase** is negative, but the isolate shows high MICs to **carbapenems**. What could be the reason?

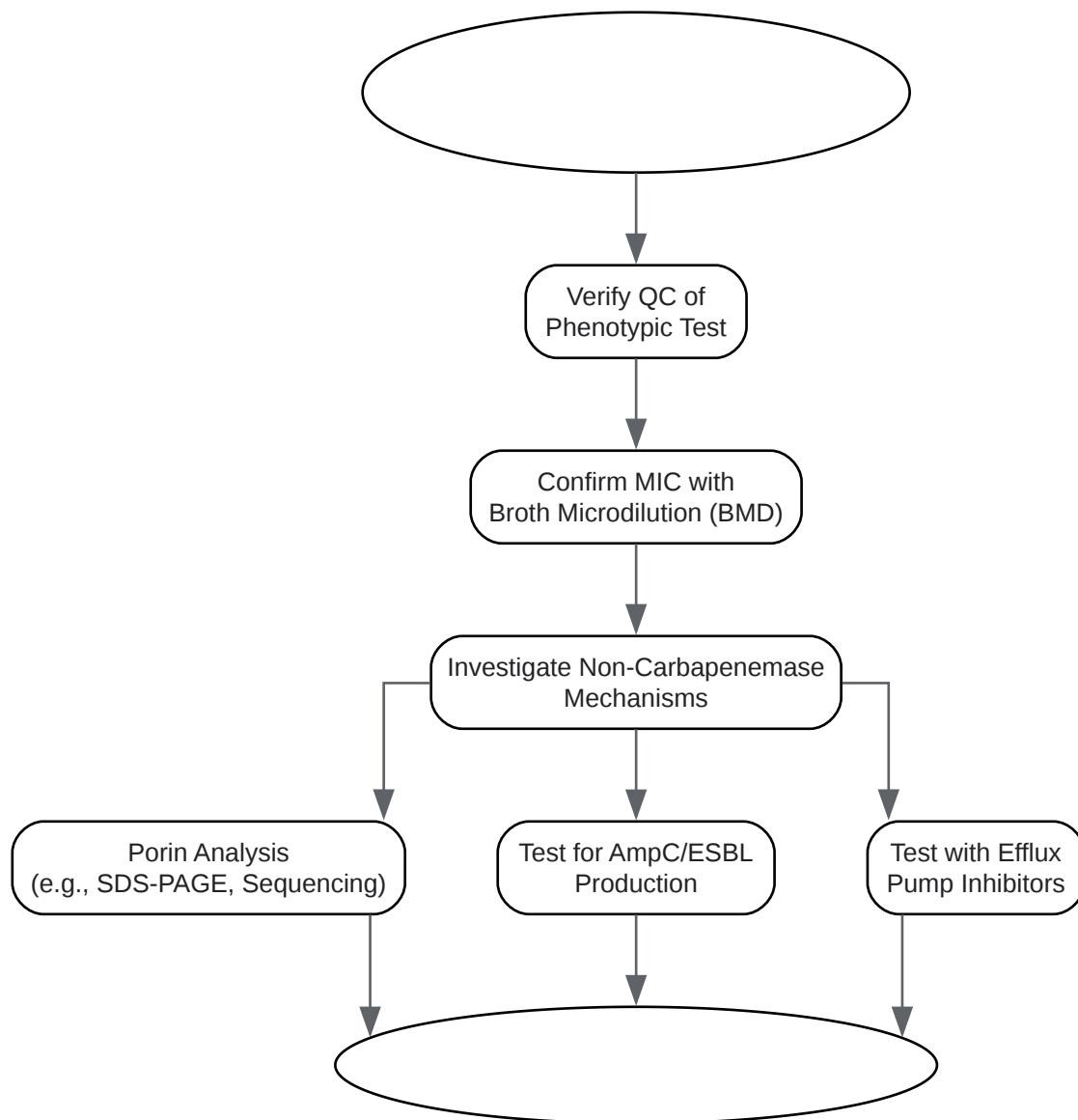
High-level **carbapenem** resistance in the absence of a detectable **carbapenemase** often points to a combination of other resistance mechanisms.[6][8]

Possible Mechanisms:

- Porin Loss + β -Lactamase: The most common cause is the loss or mutation of outer membrane porins, which restricts **carbapenem** entry into the cell, combined with the production of an AmpC β -lactamase or an ESBL.[7][14]

- Efflux Pump Overexpression: Bacteria can actively pump **carbapenems** out of the cell through overexpressed efflux pumps.[7][14]

Troubleshooting Workflow:



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Workflow for high MIC, negative carbapenemase results.

Q4: Why do I see different susceptibility results for different **carbapenems** (e.g., resistant to ertapenem but susceptible to meropenem)?

This is a common finding, particularly with resistance mechanisms that are not potent **carbapenemases**.[\[15\]](#)

- **Ertapenem's High Sensitivity:** Ertapenem is the most sensitive indicator of **carbapenem** resistance because it is more readily hydrolyzed by ESBLs and AmpC β -lactamases, especially when combined with porin loss.[\[4\]](#)[\[10\]](#)
- **Carbapenemase Specificity:** Some **carbapenemases** have preferential activity against certain **carbapenems**. For instance, some OXA-type enzymes may show resistance to ertapenem while appearing susceptible to imipenem or meropenem.

Troubleshooting Guides

Guide 1: Inconsistent Modified Hodge Test (MHT) Results

The Modified Hodge Test (MHT) is known for having limitations, including false-positive and false-negative results. The CLSI no longer recommends it as a reliable method for **carbapenemase** detection.[\[16\]](#)

Issue: A cloverleaf-like indentation is observed, but it is weak or indistinct.

Possible Causes & Solutions:

Possible Cause	Recommended Action
Poor growth of indicator strain	Ensure the <i>E. coli</i> ATCC 25922 indicator strain is a fresh 1:10 dilution of a 0.5 McFarland suspension. [17] [18]
Test organism produces ESBL/AmpC	High levels of ESBL or AmpC production can sometimes lead to false-positive MHT results.
Poor carbapenemase activity	Some carbapenemases (e.g., NDM) are membrane-bound and may not be adequately detected by the standard MHT. [19] [20]

Alternative Test: Triton Hodge Test (THT)

For improved detection of membrane-bound **carbapenemases** like NDM, the Triton Hodge Test (THT) can be used. This modified version of the MHT incorporates a non-ionic surfactant to enhance enzyme release.[19][20]

Guide 2: Negative Carba NP Test with a Suspected Carbapenemase Producer

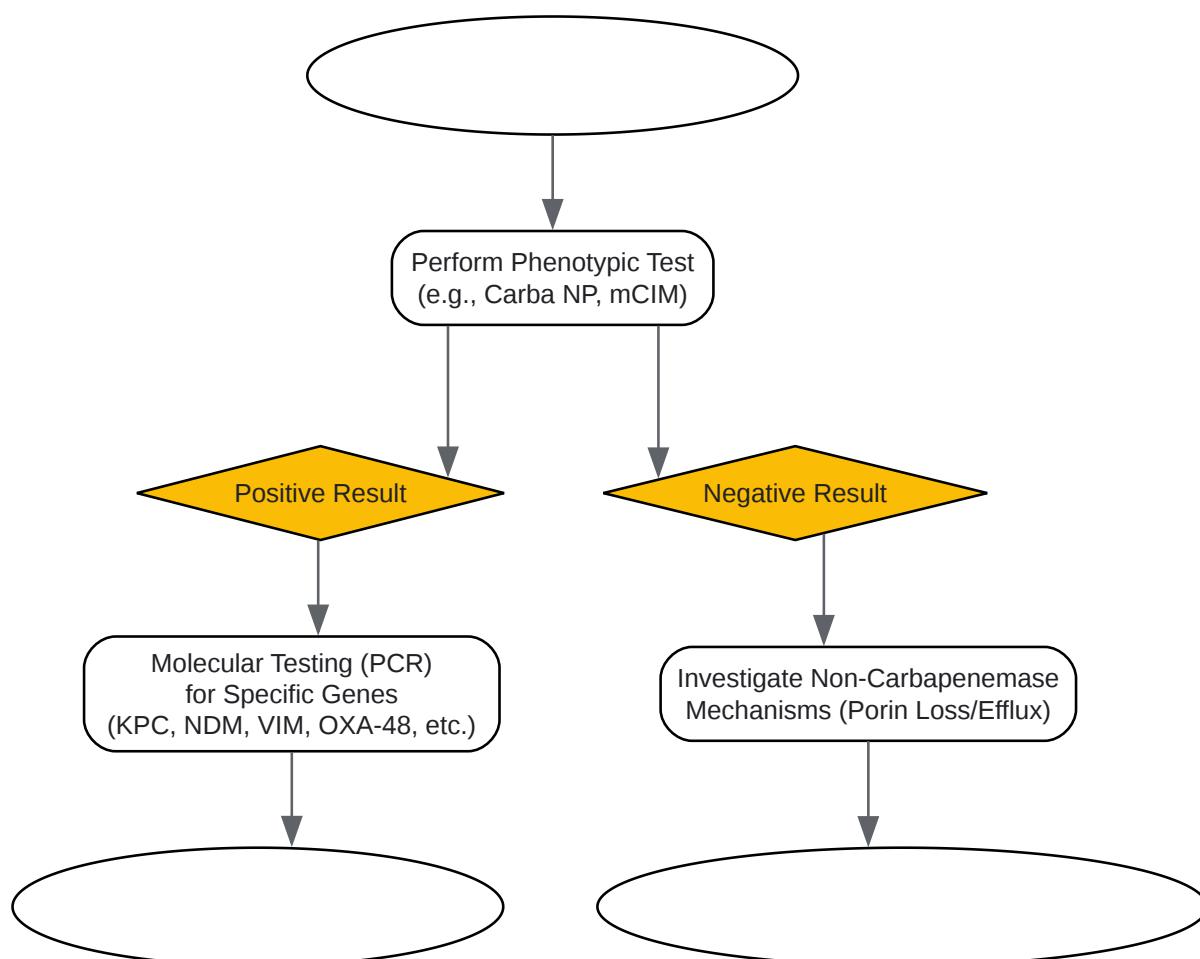
While the Carba NP test is generally rapid and specific, false negatives can occur.

Issue: The test result is negative (solution remains red), but the isolate is resistant to **carbapenems** and other tests suggest a **carbapenemase**.

Possible Causes & Solutions:

Possible Cause	Recommended Action
Weak Carbapenemase (e.g., OXA-48)	The standard Carba NP test has shown variable sensitivity for OXA-48-like carbapenemases.[21] Consider molecular testing for blaOXA-48.
Insufficient Bacterial Lysate	Ensure a sufficient amount of bacterial biomass (a full 1- μ L loop) is used for the lysis step to release an adequate amount of enzyme.[21]
Incorrect pH of Solution	The initial pH of the phenol red solution is critical. It should be adjusted to 7.8.[22][23]
Acinetobacter spp.	The Carba NP test has poor sensitivity for detecting carbapenemases in <i>Acinetobacter baumannii</i> .[5] A modified protocol or alternative tests are recommended for this species.[22]

Carbapenemase Detection Workflow:



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General workflow for carbapenemase detection.

Quantitative Data Summary

Table 1: Carbapenem Breakpoints for Enterobacterales (mg/L)

Agent	CLSI (M100-ED32)	EUCAST (v 13.0)
$S \leq R \geq$	$S \leq R >$	
Ertapenem	0.5	1
Imipenem	1	2
Meropenem	1	2
Doripenem	0.5	1

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for MIC by broth microdilution. Data sourced from CLSI and EUCAST guidelines.[\[5\]](#)[\[24\]](#)

Experimental Protocols

Protocol 1: Modified Hodge Test (MHT)

Principle: This test detects **carbapenem**ase production by observing the enhanced growth of a **carbapenem**-susceptible indicator strain (E. coli ATCC 25922) towards a **carbapenem** disk, which is caused by the inactivation of the **carbapenem** by the test organism.[\[17\]](#)[\[18\]](#)

Materials:

- Mueller-Hinton agar (MHA) plate
- 10 µg meropenem or ertapenem disk
- E. coli ATCC 25922 (indicator strain)
- Test organism and QC strains (K. pneumoniae ATCC BAA-1705 positive control, K. pneumoniae ATCC BAA-1706 negative control)
- 0.5 McFarland turbidity standard
- Sterile saline or broth

Procedure:

- Prepare a 0.5 McFarland suspension of *E. coli* ATCC 25922.
- Create a 1:10 dilution of the suspension by adding 0.5 mL to 4.5 mL of sterile saline.[17][18]
- Evenly swab the diluted suspension onto the surface of an MHA plate. Allow the plate to dry for 3-5 minutes.
- Place a 10 µg meropenem or ertapenem disk in the center of the plate.
- Using a sterile loop, streak the test organism in a straight line from the edge of the disk to the edge of the plate.
- Repeat step 5 for the positive and negative control strains, creating a cloverleaf pattern. Up to four organisms can be tested on one plate.[17]
- Incubate the plate overnight at 35°C ± 2°C for 16-24 hours.[17]

Interpretation:

- Positive: A cloverleaf-like indentation of the *E. coli* ATCC 25922 growing along the test organism's streak line.[18]
- Negative: No enhanced growth of the *E. coli* ATCC 25922 along the test organism's streak.

Protocol 2: Carba NP Test

Principle: This biochemical test detects **carbapenem** hydrolysis by the color change of a pH indicator (phenol red). **Carbapenemase** activity breaks down imipenem, producing a carboxylic acid derivative that lowers the pH, changing the solution from red to yellow or orange.[21][22][23]

Materials:

- Phenol red solution (pH 7.8) with 0.1 mM ZnSO₄
- Imipenem powder
- 20 mM Tris-HCl lysis buffer

- Sterile 1.5 mL microcentrifuge tubes
- Test organism grown on an agar plate

Procedure:

- Label two microcentrifuge tubes for each test organism: one for the test solution (with imipenem) and one for the control (without imipenem).
- Prepare the test solution by adding imipenem to the phenol red solution to a final concentration of 6 mg/mL.
- Aliquot 100 μ L of the phenol red solution (without imipenem) into the control tube.
- Aliquot 100 μ L of the test solution (with imipenem) into the test tube.
- Using a 1- μ L loop, take a large inoculum of the test organism and suspend it in 100 μ L of lysis buffer. Vortex thoroughly.[\[22\]](#)
- Add 50 μ L of the bacterial lysate to both the control and test tubes.
- Incubate at 35-37°C for up to 2 hours.

Interpretation:

- Positive: The test tube changes color from red to yellow or orange, while the control tube remains red.[\[21\]](#)
- Negative: The test tube remains red (no color change) after 2 hours of incubation.
- Indeterminate: The control tube turns yellow. The test is not interpretable.

Protocol 3: Molecular Detection of Carbapenemase Genes by PCR

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences that encode for common **carbapenemase** enzymes. This method provides a definitive identification of the resistance gene present.[\[11\]](#)[\[12\]](#)

Materials:

- DNA extraction kit
- PCR thermal cycler
- Primers specific for target genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48)
- PCR master mix (containing Taq polymerase, dNTPs, and buffer)
- Agarose gel electrophoresis equipment

Procedure (General Outline):

- DNA Extraction: Extract genomic DNA from a pure culture of the test isolate using a commercial kit.
- PCR Amplification:
 - Set up a multiplex PCR reaction containing the extracted DNA, specific primers for the **carbapenem**ase genes of interest, and PCR master mix.
 - Use a thermal cycler to perform the amplification, following a validated cycling protocol (denaturation, annealing, extension).
- Detection of Amplified Product:
 - Visualize the PCR products by running the amplified DNA on an agarose gel.
 - The presence of a band of the expected size for a specific gene indicates a positive result.

Interpretation:

- Positive: A DNA band of the correct molecular weight for a specific **carbapenem**ase gene is observed.
- Negative: No DNA band is observed for any of the targeted genes.

Note: Always include positive and negative DNA controls in each PCR run to validate the results.

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